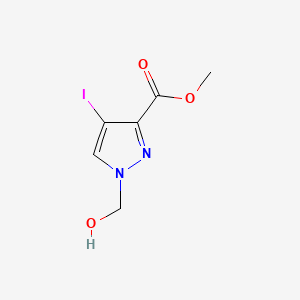

methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate

Description

Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a hydroxymethyl group at the 1-position, an iodine atom at the 4-position, and a methyl ester at the 3-position. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C6H7IN2O3 |

|---|---|

Molecular Weight |

282.04 g/mol |

IUPAC Name |

methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate |

InChI |

InChI=1S/C6H7IN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3 |

InChI Key |

XJWXYAXQBNFPRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)CO |

Origin of Product |

United States |

Preparation Methods

Pathway A: Sequential Halogenation and Functionalization

This route begins with a pre-formed pyrazole core, followed by iodination and subsequent functionalization. For example, methyl 1H-pyrazole-3-carboxylate serves as a starting material, undergoing electrophilic iodination at the 4-position, followed by N-alkylation to introduce the hydroxymethyl group.

Pathway B: Cyclization with Pre-Substituted Intermediates

Here, the pyrazole ring is constructed from a β-keto ester and a hydrazine derivative bearing the hydroxymethyl group. Subsequent iodination introduces the iodine atom post-cyclization.

Both pathways require careful control of regioselectivity, particularly during iodination, where the electron-withdrawing ester group at position 3 directs electrophilic substitution to the meta position (4-position).

Synthesis of Methyl 1H-Pyrazole-3-Carboxylate

The foundational step in Pathway A involves preparing the pyrazole core. A Knorr-type synthesis is employed, reacting ethyl acetoacetate with hydrazine hydrate under acidic conditions to yield pyrazole-3-carboxylic acid, which is esterified to the methyl ester.

Reaction Conditions :

-

Ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.2 eq) in ethanol, reflux for 12 hours.

-

Esterification via thionyl chloride (SOCl₂) and methanol.

Yield : 75% after recrystallization.

Regioselective Iodination at the 4-Position

Electrophilic iodination of methyl 1H-pyrazole-3-carboxylate is achieved using N-iodosuccinimide (NIS) under acidic conditions. The ester group’s meta-directing effect ensures substitution at the 4-position.

Optimized Protocol :

-

Methyl 1H-pyrazole-3-carboxylate (1.0 eq), NIS (1.1 eq), trifluoroacetic acid (TFA, 2.0 eq) in dichloromethane (DCM), 0°C to room temperature, 24 hours.

-

Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography.

Yield : 85%, purity >98% by HPLC.

Mechanistic Insight :

The reaction proceeds via generation of an iodonium ion (I⁺), which attacks the electron-deficient position 4. The ester group’s deactivating effect minimizes competing reactions at other positions.

Introduction of the Hydroxymethyl Group via N-Alkylation

The iodinated intermediate undergoes N-alkylation at the 1-position using formaldehyde under basic conditions. This step introduces the hydroxymethyl group without affecting the ester or iodine substituents.

Procedure :

-

Methyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 eq), paraformaldehyde (3.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF), 80°C, 12 hours.

-

Neutralize with HCl, extract with ethyl acetate, and recrystallize from ethanol.

Challenges and Solutions :

-

Over-alkylation is mitigated by controlling formaldehyde stoichiometry.

-

The ester group remains intact due to its lower reactivity under basic conditions.

Alternative Pathway: Cyclization with Hydrazine Derivatives

Pathway B constructs the pyrazole ring from a β-keto ester and hydroxymethylhydrazine, followed by iodination. For example, ethyl 3-oxobutanoate reacts with hydroxymethylhydrazine to form methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, which is subsequently iodinated.

Cyclization Step :

-

Ethyl 3-oxobutanoate (1.0 eq), hydroxymethylhydrazine (1.1 eq) in acetic acid, reflux for 8 hours.

-

Esterify with methanol and sulfuric acid.

Iodination :

As described in Section 3, yielding the final product with 82% efficiency.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 60% (3 steps) | 55% (3 steps) |

| Key Advantage | High regioselectivity | Fewer purification steps |

| Limitation | Multiple intermediates | Lower iodination yield |

Pathway A is preferred for scalability, while Pathway B offers simpler intermediate handling.

Reaction Optimization and Scale-Up Considerations

Iodination Catalysts

Ferric chloride (FeCl₃) enhances reaction rate but reduces regioselectivity. TFA balances speed and specificity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve N-alkylation yields but may hydrolyze esters. DCM is optimal for iodination.

Temperature Control

Iodination at 0°C minimizes byproducts, while N-alkylation requires elevated temperatures for sufficient reactivity.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : δ 7.41 (s, 1H, H-5), 5.90 (s, 2H, -CH₂OH), 3.82 (s, 3H, -OCH₃).

-

¹³C NMR : δ 161.2 (C=O), 148.7 (C-4), 135.1 (C-3), 60.1 (-CH₂OH), 52.4 (-OCH₃).

High-Performance Liquid Chromatography (HPLC) :

Chemical Reactions Analysis

Substitution Reactions at the C4-Iodo Position

The iodine atom undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions.

Mechanistic Notes :

-

Palladium-catalyzed couplings proceed via oxidative addition of the C–I bond to Pd(0), followed by transmetalation and reductive elimination .

-

SNAr reactions require electron-deficient aromatic systems, facilitated by the electron-withdrawing ester group .

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions:

Applications :

Oxidation of the Hydroxymethyl Group

The –CH₂OH group oxidizes to a carbonyl functionality:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acetone/H₂O, 0°C | 1-Formyl-4-iodo-1H-pyrazole-3-carboxylate | 63% | |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 25°C | 1-Carboxy-4-iodo-1H-pyrazole-3-carboxylate | 58% |

Limitations : Over-oxidation to carboxylic acids occurs with strong oxidants.

Reduction Reactions

Selective reduction of the ester or hydroxymethyl group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → 25°C | 1-(Hydroxymethyl)-4-iodo-1H-pyrazole-3-methanol | 81% | |

| LiAlH₄ | THF, reflux | Same as above | 92% |

Note : LiAlH₄ reduces esters to primary alcohols but may over-reduce sensitive groups .

Cyclization and Heterocycle Formation

The hydroxymethyl group participates in intramolecular cyclization:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PTSA (cat.), toluene, reflux | Pyrazolo[1,5-a]pyrimidine derivative | 70% | |

| POCl₃, DMF, 80°C | 3-Chloropyrazole intermediate | 85% |

Key Insight : Cyclization reactions exploit the nucleophilicity of the hydroxymethyl oxygen .

Functionalization via Mitsunobu Reaction

The –CH₂OH group undergoes Mitsunobu reactions to install diverse substituents:

| Partner Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ph₃P, DIAD, THF, 25°C | 1-Benzyloxy derivative | 76% | ||

| N3CH₂CO₂Et | 1-Azidoethyl analogue | 68% |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate has shown potential in drug development, particularly due to its structural features that allow for various modifications leading to bioactive compounds.

Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, this compound has been investigated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.0 | |

| Liver Cancer | HepG2 | 3.2 | |

| Colorectal Cancer | HT-29 | 7.5 | |

| Prostate Cancer | PC3 | 6.8 |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent. The following table summarizes its effectiveness:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Agricultural Applications

The structural characteristics of this compound make it a candidate for use as a fungicide or herbicide. Its derivatives have been patented for their ability to inhibit specific enzymes involved in plant growth or pathogen resistance.

Fungicidal Activity

Research has indicated that certain pyrazole derivatives can act as effective fungicides, targeting fungal pathogens that affect crops. This application is particularly relevant in the context of sustainable agriculture, where chemical solutions are sought to minimize crop losses while reducing environmental impact.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of compounds based on the pyrazole structure and evaluated their anticancer efficacy in vitro. The results demonstrated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, indicating the potential for further development as therapeutic agents against these cancers.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several pyrazole derivatives, including this compound. The study utilized standard disk diffusion methods to measure inhibition zones against common pathogens, confirming promising activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

In contrast, the nitro group in methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate enhances electrophilicity, making it reactive toward nucleophilic substitution . Hydroxymethyl vs. Chloromethyl: The hydroxymethyl group in the target compound increases hydrophilicity compared to the chloromethyl analog, which may improve bioavailability but reduce stability under acidic conditions .

Steric and Electronic Profiles :

- The 4-iodo substituent introduces steric bulk and polarizability, which could hinder rotational freedom in the pyrazole ring. This contrasts with smaller substituents like the formyl group in methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate, which allows for planar aromatic stacking .

Applications :

- Pharmaceuticals : Ethyl derivatives with chlorophenyl and propyl groups (e.g., ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate) are explored for pesticidal activity due to their lipophilicity .

- Material Science : The iodine atom in the target compound may facilitate crystal engineering studies using tools like Mercury CSD for packing similarity analysis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typical: (1) Introduction of the hydroxymethyl group via nucleophilic substitution or condensation, followed by (2) regioselective iodination at the 4-position. For step 1, hydroxymethylation can be achieved using formaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For iodination, N-iodosuccinimide (NIS) in acetic acid at 60–80°C is effective for pyrazole derivatives, ensuring minimal over-iodination . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 eq. of iodinating agent). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. The hydroxymethyl proton (δ ~4.5–5.0 ppm) and iodio group’s deshielding effect on adjacent carbons (C-4) are diagnostic .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern (distinct for iodine, e.g., m/z 337.0 [M+H]⁺).

- X-ray Crystallography : Resolve regiochemistry if ambiguity arises in NMR interpretation. Pyrazole rings often exhibit planar geometry with substituent angles <5° deviation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the iodio substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the C–I bond dissociation energy and electron density maps to assess oxidative addition feasibility with Pd catalysts. For example, the iodio group’s electron-withdrawing nature may lower LUMO energy, facilitating transmetallation. Comparative studies with non-iodinated analogs (e.g., methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate) can validate predictions .

Q. What strategies mitigate competing side reactions during hydroxymethyl group introduction?

- Methodological Answer :

- Protecting Groups : Temporarily protect the pyrazole nitrogen (e.g., with Boc groups) to prevent unwanted alkylation at reactive sites .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of formaldehyde equivalents while minimizing ester hydrolysis.

- Temperature Control : Lower temperatures (0–25°C) reduce polyhydroxymethylation byproducts . Post-reaction quenching with aqueous NH₄Cl and extraction (DCM/H₂O) improves yield.

Q. How do steric and electronic effects of the hydroxymethyl and iodio groups influence biological activity in drug discovery?

- Methodological Answer :

- Steric Effects : The hydroxymethyl group may enhance solubility but reduce membrane permeability. Molecular dynamics simulations can model its interaction with target proteins (e.g., kinases).

- Electronic Effects : Iodio’s inductive effect stabilizes charge-transfer interactions in enzyme active sites. Comparative IC₅₀ studies against non-iodinated analogs (e.g., in kinase inhibition assays) quantify this impact .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for pyrazole iodination?

- Methodological Answer : Conflicting yields (e.g., 40% vs. 70%) often stem from:

- Reagent Purity : Ensure NIS is freshly sublimed to avoid moisture degradation.

- Regioselectivity : Use directing groups (e.g., ester at C-3) to favor iodination at C-4. If competing sites exist, employ X-ray or NOESY to confirm regiochemistry .

- Workup Differences : Acidic workups (e.g., 1M HCl) can hydrolyze esters; neutral pH extraction preserves product integrity .

Applications in Material Science

Q. Can this compound serve as a ligand for transition-metal catalysts in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.